Tead-IN-9

Hippo signaling TEAD1 inhibition palmitoylation

Tead-IN-9 (compound 17) offers a distinct MOA as a TEAD1 palmitoyl pocket inhibitor (IC50 0.29 μM), unlike pan-TEAD or covalent inhibitors. Its defined oral bioavailability (51.9% in rats) and well-characterized pharmacology support reproducible in vivo studies. For research use only; not for diagnostic or therapeutic use.

Molecular Formula C23H23F3N3O3P
Molecular Weight 477.4 g/mol
Cat. No. B12366959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTead-IN-9
Molecular FormulaC23H23F3N3O3P
Molecular Weight477.4 g/mol
Structural Identifiers
SMILESCP(=O)(C)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)C3=NC=CC(=N3)OC4COC4
InChIInChI=1S/C23H23F3N3O3P/c1-33(2,30)18-7-8-20(28-12-15-3-5-16(6-4-15)23(24,25)26)19(11-18)22-27-10-9-21(29-22)32-17-13-31-14-17/h3-11,17,28H,12-14H2,1-2H3
InChIKeyIWJBZQZDYNUOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TEAD-IN-9: TEAD1 Palmitoylation Inhibitor for Hippo Pathway Research


TEAD-IN-9 (compound 17) is a small molecule inhibitor that targets the palmitoyl pocket of TEAD1, a core transcription factor in the Hippo signaling pathway. By occupying this pocket, TEAD-IN-9 disrupts the YAP–TEAD interaction, thereby blocking oncogenic transcriptional activity. The compound exhibits an IC50 of 0.29 μM against TEAD1 [1] and demonstrates oral bioavailability (F = 51.9%) in SD rats [2]. TEAD-IN-9 is disclosed in WO2024061366A1 and is supplied for research use only.

TEAD-IN-9: Why TEAD1-Specific Palmitoylation Inhibition Is Non-Interchangeable with Other TEAD Modulators


TEAD isoforms (1–4) exhibit distinct tissue distributions and oncogenic dependencies, and inhibitors targeting the palmitoylation pocket differ markedly in potency, binding mode, and pharmacokinetics. TEAD-IN-9’s combination of TEAD1 selectivity, reversible binding to the conserved palmitate pocket, and demonstrated oral bioavailability [1] creates a unique pharmacological fingerprint. Substituting TEAD-IN-9 with pan-TEAD covalent inhibitors (e.g., K‑975) or ultra-potent TEAD1 inhibitors (e.g., VT103) without accounting for these differences can yield divergent experimental outcomes in cell‑based assays and in vivo models. The following quantitative evidence illustrates why TEAD-IN-9 is not a generic “TEAD inhibitor” but a specifically positioned tool compound.

TEAD-IN-9 Quantitative Differentiation vs. TEAD Inhibitor Comparators


TEAD1 Inhibitory Potency: TEAD-IN-9 IC₅₀ vs. TM2 (pan-TEAD) and VT103 (TEAD1‑selective)

TEAD-IN-9 inhibits TEAD1 with an IC₅₀ of 0.29 μM [1]. In contrast, the pan‑TEAD reversible inhibitor TM2 displays IC₅₀ values of 156 nM for TEAD2 and 38 nM for TEAD4 [2], while the TEAD1‑selective inhibitor VT103 achieves an IC₅₀ of 1.02 nM in a YAP reporter assay [3]. This positions TEAD-IN-9 as a moderate‑potency TEAD1 inhibitor, offering a distinct potency window relative to ultra‑potent (VT103) or pan‑isoform (TM2) alternatives.

Hippo signaling TEAD1 inhibition palmitoylation cancer biology

Oral Pharmacokinetics in Rats: TEAD-IN-9 vs. VT103 and Pan‑TEAD Inhibitor K‑975

TEAD-IN-9 demonstrates oral bioavailability (F) of 51.9% in SD rats following a 10 mg/kg oral dose, with a half‑life (t₁/₂) of 3.46 h [1]. In comparison, the TEAD1‑selective inhibitor VT103 shows F = 75% in mice (7 mg/kg) and a t₁/₂ of 13.2 h [2]. The pan‑TEAD covalent inhibitor K‑975 is also reported to be orally active , but detailed PK parameters are not publicly disclosed. TEAD-IN-9 thus provides a validated oral PK profile in a rat model, which is particularly relevant for researchers requiring rat‑specific in vivo data.

pharmacokinetics oral bioavailability in vivo tool compound TEAD1

Binding Mode: TEAD-IN-9 Reversible Palmitoyl‑Pocket Occupancy vs. Covalent Inhibitors

TEAD-IN-9 functions as a reversible inhibitor that targets the palmitoyl pocket of TEAD1, thereby blocking YAP–TEAD interaction without forming a covalent bond [1]. In contrast, K‑975 is an acrylamide‑based covalent inhibitor that irreversibly binds to Cys359 within the palmitate‑binding pocket . Flufenamic acid (FA) is a weak, reversible, pan‑TEAD inhibitor [2]. The reversible binding of TEAD-IN-9 may allow for wash‑out experiments and temporal control of TEAD1 activity, whereas covalent inhibitors like K‑975 offer sustained target engagement but are less suitable for studies requiring reversible modulation.

TEAD1 palmitoylation reversible inhibitor covalent inhibitor

In Vivo Tolerability and Oral Dosing Feasibility: TEAD-IN-9 PK Enables Once‑Daily Dosing in Rats

TEAD-IN-9 exhibits a terminal half‑life of 3.46 h in rats following oral administration [1], which supports once‑daily dosing in rodent efficacy studies. In contrast, the TEAD1‑selective inhibitor VT103 displays a much longer half‑life (13.2 h) in mice [2], potentially leading to extended target coverage but also increased risk of accumulation. K‑975’s oral PK in rats has not been publicly reported. TEAD-IN-9’s moderate half‑life allows for daily dosing without excessive accumulation, which can be advantageous when titrating exposure to match tumor‑specific TEAD1 dependencies.

in vivo pharmacology dosing regimen oral administration TEAD1

TEAD-IN-9: Preclinical Application Scenarios Validated by Differential Evidence


Rat Syngeneic or Xenograft Tumor Models Requiring Oral, Reversible TEAD1 Inhibition

TEAD-IN-9’s demonstrated oral bioavailability (F = 51.9%) and moderate half‑life (3.46 h) in rats [1] make it a suitable tool for once‑daily oral dosing in rat‑based oncology studies, particularly those investigating Hippo‑driven cancers. The reversible binding mode allows for intermittent dosing and wash‑out periods to assess target recovery.

Mechanistic Studies of TEAD1‑Selective Palmitoylation Blockade

TEAD-IN-9’s IC₅₀ of 0.29 μM against TEAD1 [1] provides a defined potency window for probing TEAD1‑specific biology without the confounding pan‑isoform effects seen with inhibitors like TM2 [2]. This is especially valuable in cell lines where TEAD2/3/4 are co‑expressed but functionally distinct.

Comparative Pharmacodynamic Studies with Covalent TEAD Inhibitors

Because TEAD-IN-9 acts reversibly [1] whereas K‑975 is covalent , the pair can be used to dissect the impact of target residence time on downstream transcriptional responses and therapeutic index in Hippo‑mutant cancer models.

In Vitro Wash‑Out Experiments to Assess Reversibility of TEAD1‑Dependent Transcription

The reversible nature of TEAD-IN-9 [1] enables “pulse‑chase” experiments: treating cells with TEAD-IN-9, washing out the compound, and monitoring the recovery of YAP–TEAD transcriptional activity over time. Such experiments are not possible with irreversible inhibitors like K‑975 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tead-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.